5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide is an organic compound that serves as an important intermediate in the synthesis of various pharmaceutical agents. It is known for its role in the production of glyburide, a medication used to treat type 2 diabetes . The compound has a molecular formula of C16H17ClN2O4S and a molecular weight of 368.84 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 5-chloro-2-methoxy-N-(4-aminophenyl)benzamide.
Substitution: Formation of 5-azido-2-methoxy-N-(4-sulfamoylphenyl)benzamide.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Intermediate in the synthesis of glyburide, a drug used to manage type 2 diabetes.
Industry: Utilized in the production of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Glyburide works by stimulating the release of insulin from pancreatic beta cells, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
- 4-Chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide
- Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
Uniqueness
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the benzamide ring, which contribute to its reactivity and utility in pharmaceutical synthesis. Its role as an intermediate in the production of glyburide further highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C14H13ClN2O4S |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-13-7-2-9(15)8-12(13)14(18)17-10-3-5-11(6-4-10)22(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
InChI Key |
LUPLVWHJUHWLAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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